
zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate is a zinc salt of hydroxy fatty acids This compound is notable for its unique structure, which includes both (Z) and (E) isomers of 12-hydroxyoctadec-9-enoic acid These isomers are distinguished by the configuration of the double bond and the hydroxyl group on the 12th carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate typically involves the reaction of zinc salts with the corresponding hydroxy fatty acids. The process begins with the preparation of (Z,12R)-12-hydroxyoctadec-9-enoic acid and (E,12R)-12-hydroxyoctadec-9-enoic acid through the hydroxylation of oleic acid. These hydroxy acids are then reacted with zinc acetate in an aqueous or alcoholic medium under controlled temperature and pH conditions to form the zinc salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation of oleic acid followed by the reaction with zinc salts. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is typically purified through crystallization or other separation techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydroxy fatty acids.
Substitution: Various substituted hydroxy fatty acids depending on the reagent used.
Scientific Research Applications
Zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Mechanism of Action
The mechanism of action of zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate involves its interaction with biological molecules. The compound can bind to metal ions and proteins, influencing their structure and function. It may also interact with cell membranes, altering their properties and affecting cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its role in enzyme inhibition or membrane stabilization.
Comparison with Similar Compounds
Similar Compounds
Zinc stearate: A zinc salt of stearic acid, commonly used as a lubricant and release agent.
Zinc oleate: A zinc salt of oleic acid, used in various industrial applications.
Zinc ricinoleate: A zinc salt of ricinoleic acid, known for its odor-absorbing properties.
Uniqueness
Zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate is unique due to the presence of both (Z) and (E) isomers of 12-hydroxyoctadec-9-enoic acid. This dual isomeric nature provides distinct chemical and physical properties, making it suitable for specialized applications that require specific reactivity and functionality.
Properties
IUPAC Name |
zinc;(Z,12R)-12-hydroxyoctadec-9-enoate;(E,12R)-12-hydroxyoctadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O3.Zn/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b12-9+;12-9-;/t2*17-;/m11./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWWVVGZMLGEIW-NUKKIHTNSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C/CCCCCCCC(=O)[O-])O.CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O.[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O6Zn |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
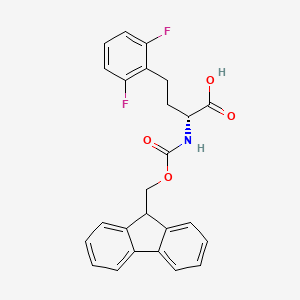
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-phenylethynyl)phenyl]propanoic acid](/img/structure/B8233873.png)
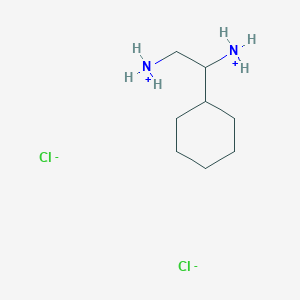
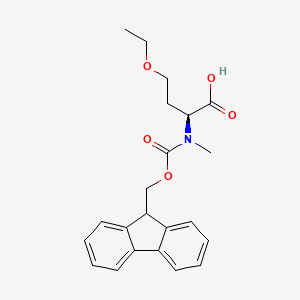
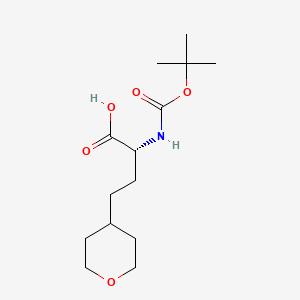
![methyl-[(2S)-1-oxo-3-phenyl-1-phenylmethoxypropan-2-yl]azanium;chloride](/img/structure/B8233906.png)
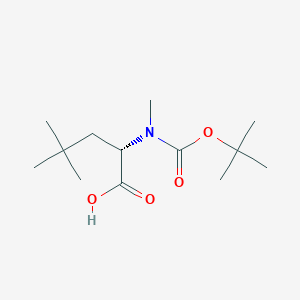
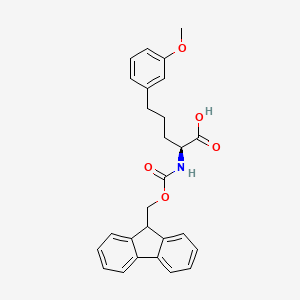
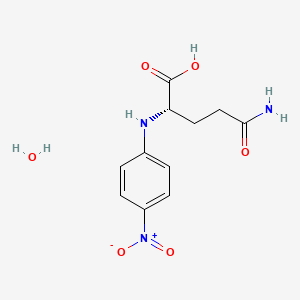

![[(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8233935.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy -6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-me thyl-oxan-2-yl]chromen-4-one](/img/structure/B8233936.png)


